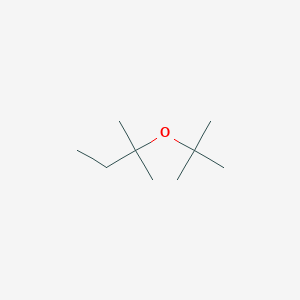
2-tert-Butoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-2-methylbutane, also known as methyl tert-pentyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-tert-Butoxy-2-methylbutane can be synthesized through the reaction of tert-amyl alcohol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tert-amyl alcohol and methanol are combined with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-tert-Butoxy-2-methylbutane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the study of biological processes and as a solvent for extracting biological compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butoxy-2-methylbutane involves its interaction with molecular targets and pathways in chemical reactions. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In substitution reactions, the compound undergoes nucleophilic attack, leading to the replacement of specific atoms or groups.
Comparaison Avec Des Composés Similaires
2-tert-Butoxy-2-methylbutane can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): Both compounds are ethers and have similar chemical properties, but MTBE is more commonly used as a fuel additive.
tert-Amyl methyl ether (TAME): Similar to this compound, TAME is used as a solvent and in fuel formulations.
2-Methoxy-2-methylbutane: This compound has a similar structure but different functional groups, leading to different chemical reactivity and applications.
This compound is unique due to its specific combination of alkyl groups and its use in various industrial and research applications.
Propriétés
Numéro CAS |
138024-37-0 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
2-methyl-2-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C9H20O/c1-7-9(5,6)10-8(2,3)4/h7H2,1-6H3 |
Clé InChI |
HSTHNOSSHJYNOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
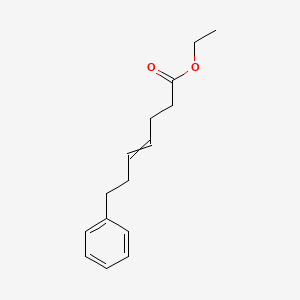
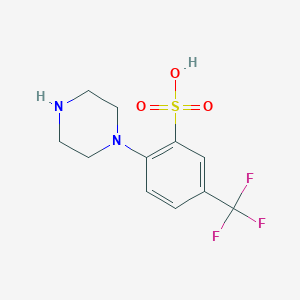
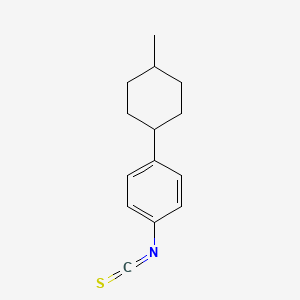
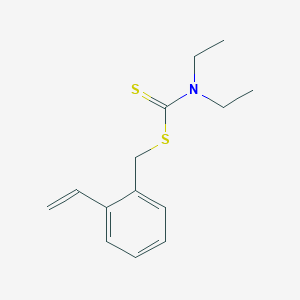


![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
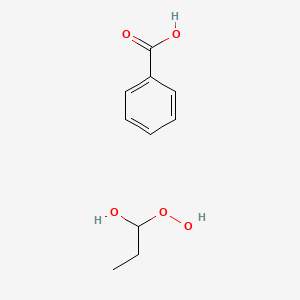
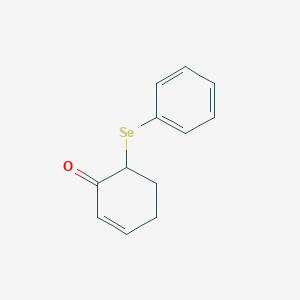
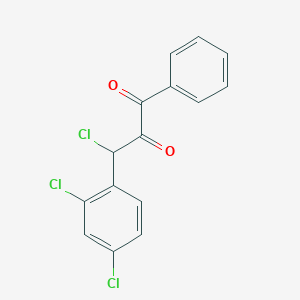
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
